Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate
Description
Properties
IUPAC Name |
methyl 8-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)6-4-7-2-3-8(5-6)10-7/h6-8,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWPBJUZHWNQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC(C1)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the bicyclic architecture .
Industrial Production Methods
Industrial production methods for this compound often rely on the optimization of these synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and reaction conditions is crucial for scaling up the production while maintaining the desired enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
Chemical Properties and Structure
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate is characterized by a bicyclic structure that includes a nitrogen atom, which contributes to its unique reactivity and interaction with biological systems. The molecular formula is with a molecular weight of approximately 171.23 g/mol.
Medicinal Chemistry
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate serves as a valuable scaffold for the development of pharmacologically active compounds:
- Drug Discovery : The compound has been investigated for its potential as a lead compound in the development of new drugs targeting neurotransmitter systems, particularly serotonin and dopamine receptors. Its structural similarity to known tropane alkaloids enhances its appeal in the search for novel therapeutic agents for neurological disorders such as depression and anxiety .
- Pharmacological Studies : Research indicates that this compound exhibits high affinity for serotonin receptors (5-HT1A and 5-HT3), making it a candidate for developing atypical antipsychotic drugs .
Biological Research
The compound's interaction with biological systems has been extensively studied:
- Neurotransmitter Modulation : Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate influences neurotransmitter release and uptake, particularly through its interaction with serotonin receptors, which can alter neuronal communication and behavior .
- Cellular Effects : It has been shown to modulate cell signaling pathways, affecting gene expression and cellular metabolism, which is crucial in understanding its role in various biological processes .
Industrial Applications
In addition to its medicinal uses, this compound has potential applications in industrial chemistry:
- Synthesis of Fine Chemicals : Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate is utilized as an intermediate in the synthesis of various fine chemicals and agrochemicals, highlighting its versatility in chemical manufacturing .
Case Study 1: Antidepressant Development
A study focused on the synthesis of derivatives of methyl 8-azabicyclo[3.2.1]octane-3-carboxylate demonstrated promising results in enhancing serotonin signaling, suggesting potential applications in developing antidepressants .
Case Study 2: Antimicrobial Activity
Research into derivatives of this compound revealed antimicrobial properties, indicating its potential role in antibiotic development . This opens avenues for further exploration into its efficacy against various pathogens.
Mechanism of Action
The mechanism of action of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substitution Patterns
The following table highlights key structural analogs of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate, emphasizing substituent variations and their implications:
Physicochemical and Pharmacological Properties
- Solubility and Stability : Hydrochloride salts (e.g., CAS 179022-43-6) require inert storage conditions, while oxalate salts () are more stable but less soluble in aqueous media .
- Receptor Affinity : The bis(4-fluorophenyl)methoxy derivatives () are designed for dopamine transporter (DAT) studies, leveraging fluorine’s electronegativity to enhance binding specificity . In contrast, the benzoyloxy analog () is linked to opioid receptor modulation due to its ester and aromatic moieties .
Biological Activity
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate, a nitrogen-containing heterocyclic compound, has garnered attention for its diverse biological activities and potential applications in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, biochemical properties, and relevant research findings.
Overview of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate
This compound is structurally related to tropane alkaloids, which are known for their significant effects on neurotransmission and various biochemical pathways. The compound's interactions with cellular receptors and enzymes suggest its potential as a therapeutic agent.
Target Interactions : Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate primarily interacts with serotonin (5-HT) receptors, which play a crucial role in neurotransmission across both vertebrates and invertebrates. Its structural similarity to tropane alkaloids allows it to modulate the activity of these receptors effectively.
Biochemical Pathways : The compound affects neurotransmitter release and uptake, thereby influencing neuronal communication and behavior. It may act as either an agonist or antagonist at the receptor sites, depending on the specific cellular context.
The compound exhibits several noteworthy biochemical properties:
- Enzyme Interactions : It influences various enzymes involved in neurotransmitter metabolism.
- Cellular Effects : Alters cell signaling pathways, gene expression, and cellular metabolism.
- Subcellular Localization : Specific localization within cells can enhance its biological activity.
Table 1: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Serotonin Receptor Modulation | Alters neurotransmitter dynamics affecting mood and behavior |
| Enzyme Inhibition | Interacts with enzymes involved in neurotransmitter synthesis |
| Cell Signaling Modulation | Influences pathways that regulate cell function |
Case Studies
- Neurotransmission Studies : Research indicates that methyl 8-azabicyclo[3.2.1]octane-3-carboxylate can significantly alter serotonin levels in neuronal cultures, suggesting its potential use in treating mood disorders.
- Pharmacological Applications : In vivo studies demonstrate its effectiveness in reducing anxiety-like behaviors in animal models, supporting its role as a candidate for further drug development targeting anxiety disorders.
- Synthetic Applications : The compound serves as an important intermediate in the synthesis of other bioactive molecules, highlighting its utility in medicinal chemistry.
Q & A
Q. How are crystallographic fragment screens applied to optimize bicyclic scaffolds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
